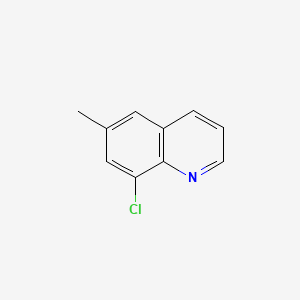

8-Chloro-6-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKJRSIWSMRLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728292 | |

| Record name | 8-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-46-0 | |

| Record name | 8-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 8-Chloro-6-methylquinoline and Its Isomer

An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals

Initial Inquiry: 8-Chloro-6-methylquinoline

A comprehensive search for the specific chemical compound 8-Chloro-6-methylquinoline did not yield a dedicated CAS number or detailed molecular weight information in publicly available chemical databases. This suggests that this particular isomer may not be a commonly synthesized or cataloged compound.

However, significant data is available for the closely related isomer, 6-Chloro-8-methylquinoline . This technical guide will provide an in-depth overview of this compound as a valuable resource for researchers in the field.

Core Data for 6-Chloro-8-methylquinoline

The fundamental chemical properties of 6-Chloro-8-methylquinoline are summarized below.

| Property | Value | Reference |

| CAS Number | 19655-50-6 | [1] |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

Synthesis of 6-Chloro-8-methylquinoline

A detailed experimental protocol for the synthesis of 6-Chloro-8-methylquinoline has been documented. The synthesis involves a Skraup reaction, a classic method for synthesizing quinolines.

Experimental Protocol

Preparation of 6-Chloro-8-methylquinoline:

To a stirred solution of 4-chloro-2-methylaniline (100 grams, 0.706 mole) and glycerol (260 grams, 2.82 mole) in nitrobenzene (200 mL), concentrated sulfuric acid (200 mL) was added dropwise at room temperature. The reaction mixture was then slowly heated to 140°C, at which point a vigorous exothermic reaction was observed, causing the temperature to rise to the reflux temperature of approximately 200°C. The mixture was further stirred for 6 hours at 140°C, with the reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mass was cooled to room temperature and stirred overnight. The mixture was then quenched with chilled water (5 L), and the pH was adjusted to ~9 using a 40% aqueous sodium hydroxide solution. Ethyl acetate (3 L) was added, and the mixture was stirred for an additional 30 minutes. The resulting solution was filtered through a celite bed.

The organic layer was separated, and the aqueous phase was extracted with ethyl acetate (5 x 2 L). The combined organic layers (13 L) were washed with water (3 L) and brine solution (3 L). The organic phase was subsequently dried over sodium sulfate and concentrated under vacuum to yield a crude residue. This residue was further purified by flash chromatography using an ethyl acetate-hexane mixture (5:95) to afford the final product.[1]

Yield: 100.8 grams (80%)[1]

Synthesis Workflow Diagram

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of 6-Chloro-8-methylquinoline. The broader class of quinoline derivatives is known for a wide range of pharmacological properties, including antimicrobial and anticancer effects, often attributed to their ability to intercalate DNA or inhibit key enzymes.[2][3][4] However, dedicated studies on this particular compound are not extensively documented.

Further research is required to elucidate the specific molecular targets and mechanisms of action for 6-Chloro-8-methylquinoline.

References

- 1. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Chloro-6-methylquinoline Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Chloro-6-methylquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document outlines the primary synthetic routes starting from commercially available precursors, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds. The introduction of specific substituents, such as chloro and methyl groups, at defined positions on the quinoline ring can significantly modulate the biological activity of these molecules. 8-Chloro-6-methylquinoline, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The most direct and established method for the synthesis of this and related quinolines is the Skraup synthesis, a robust reaction that constructs the quinoline ring system from an aniline derivative and glycerol.

Synthetic Pathways and Starting Materials

The principal and most practical approach for the synthesis of 8-Chloro-6-methylquinoline is the Skraup reaction. This method involves the reaction of a substituted aniline with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent.

Primary Synthetic Route: Skraup Synthesis

The Skraup synthesis for 8-Chloro-6-methylquinoline commences with the readily available starting material, 2-Chloro-4-methylaniline. The overall reaction scheme is depicted below:

Caption: Skraup Synthesis of 8-Chloro-6-methylquinoline.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the expected product. The data for the product is based on a highly analogous synthesis of 6-chloro-8-methylquinoline, for which detailed experimental data is available.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |

| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Clear yellow to pale brown liquid | 223-225 | 7 |

| Glycerol | C₃H₈O₃ | 92.09 | Colorless viscous liquid | 290 | 17.9 |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, odorless, oily liquid | 337 | 10 |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Pale yellow to yellow-brown oily liquid | 210.9 | 5.7 |

Table 2: Reaction Conditions and Expected Yield for Skraup Synthesis

| Parameter | Value |

| Molar Ratio (Aniline:Glycerol) | ~1:4 |

| Dehydrating Agent | Concentrated Sulfuric Acid |

| Oxidizing Agent | Nitrobenzene |

| Reaction Temperature | 140°C (with initial exotherm) |

| Reaction Time | 6 hours |

| Expected Yield | ~80% |

Table 3: Physical and Spectroscopic Data of 8-Chloro-6-methylquinoline (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 |

| Appearance | Off-white to pale yellow solid |

| 1H NMR (CDCl₃, δ ppm) | Predicted: Signals corresponding to an aromatic methyl group (~2.5 ppm), and aromatic protons in the range of 7.3-8.9 ppm. |

| Mass Spectrum (m/z) | Predicted: [M+H]⁺ at 178.0 and 180.0 (due to 35Cl and 37Cl isotopes). |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 8-Chloro-6-methylquinoline via the Skraup reaction, adapted from a reliable procedure for a closely related isomer.[1]

Synthesis of 8-Chloro-6-methylquinoline

Materials:

-

2-Chloro-4-methylaniline (1.0 eq)

-

Glycerol (4.0 eq)

-

Nitrobenzene (as solvent and oxidizing agent)

-

Concentrated Sulfuric Acid

-

40% Aqueous Sodium Hydroxide Solution

-

Ethyl Acetate

-

Deionized Water

-

Brine Solution

-

Anhydrous Sodium Sulfate

-

Celite

Procedure:

-

To a stirred solution of 2-Chloro-4-methylaniline in nitrobenzene, add glycerol at room temperature.

-

Carefully add concentrated sulfuric acid dropwise to the mixture. An exothermic reaction may be observed.

-

Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction is expected, which may cause the temperature to rise to the reflux temperature of nitrobenzene (~210°C).

-

Maintain the reaction mixture at 140°C and continue stirring for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and stir overnight.

-

Quench the reaction mixture by carefully pouring it into a large volume of chilled water (e.g., 5 L for a 100 g scale reaction).

-

Adjust the pH of the aqueous mixture to ~9 using a 40% aqueous sodium hydroxide solution.

-

Add ethyl acetate to the mixture and stir for 30 minutes.

-

Filter the resulting solution through a pad of Celite to remove any insoluble material.

-

Separate the organic layer. Extract the aqueous phase multiple times with ethyl acetate.

-

Combine all the organic layers and wash sequentially with water and brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 8-Chloro-6-methylquinoline.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of 8-Chloro-6-methylquinoline.

Caption: Logical workflow for the synthesis and characterization.

References

Spectroscopic Profile of 8-Chloro-6-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 8-Chloro-6-methylquinoline. The information presented herein is essential for its identification, characterization, and application in synthetic chemistry and drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 8-Chloro-6-methylquinoline. These predictions are derived from the analysis of structurally related compounds, including 8-chloroquinoline, 6-methylquinoline, 8-methylquinoline, and 6-chloroquinoline, and take into account the electronic effects of the chloro and methyl substituents on the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 8-Chloro-6-methylquinoline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.85 | dd | J = 4.2, 1.7 Hz | H-2 |

| ~8.20 | dd | J = 8.4, 1.7 Hz | H-4 |

| ~7.80 | d | J = 8.2 Hz | H-5 |

| ~7.65 | s | H-7 | |

| ~7.45 | dd | J = 8.4, 4.2 Hz | H-3 |

| ~2.55 | s | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 8-Chloro-6-methylquinoline

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-2 |

| ~148.0 | C-8a |

| ~138.0 | C-6 |

| ~136.5 | C-4 |

| ~133.0 | C-8 |

| ~129.0 | C-5 |

| ~128.0 | C-4a |

| ~127.5 | C-7 |

| ~122.0 | C-3 |

| ~21.5 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 8-Chloro-6-methylquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |

| 1450-1350 | Medium | C-H bending (methyl) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 750-650 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 8-Chloro-6-methylquinoline

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 179 | 33 | [M+2]⁺ (³⁷Cl isotope) |

| 142 | ~60 | [M-Cl]⁺ |

| 115 | ~40 | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 8-Chloro-6-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

A sample of 8-Chloro-6-methylquinoline (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[1] The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR: The spectrum is typically recorded with proton decoupling to simplify the spectrum to single lines for each carbon atom.[3] A pulse angle of 30 degrees and a relaxation delay of 2-5 seconds are used. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of 8-Chloro-6-methylquinoline can be obtained using the Attenuated Total Reflectance (ATR) technique or as a KBr pellet.[4]

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

KBr Pellet: Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source.[5]

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.[5]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 8-Chloro-6-methylquinoline.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on 8-Chloro-6-methylquinoline Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the derivatives and analogues of 8-chloro-6-methylquinoline, a specific subclass with significant therapeutic potential. While research on this particular scaffold is emerging, this document consolidates the current understanding of its synthesis, biological evaluation, and potential mechanisms of action, drawing insights from structurally related quinoline compounds. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 8-chloro-6-methylquinoline core.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities, have established them as a cornerstone in drug discovery.[2] The strategic substitution on the quinoline ring system allows for the fine-tuning of their biological activity and pharmacokinetic profiles.

The 8-chloro-6-methylquinoline core presents a unique combination of electronic and steric features. The chloro group at the 8-position and the methyl group at the 6-position are expected to influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. While extensive data on this specific scaffold is limited, the broader family of substituted quinolines has shown significant promise, particularly in oncology. This guide will explore the synthesis, available biological data of analogues, and key experimental protocols relevant to the study of 8-chloro-6-methylquinoline derivatives.

Synthesis of the 8-Chloro-6-methylquinoline Scaffold

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. These methods typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.[3]

A general synthetic approach to 8-chloro-6-methylquinoline would involve the reaction of an appropriately substituted aniline with a suitable three-carbon synthon. For instance, the Skraup synthesis, a robust method for quinoline synthesis, could be adapted.

Experimental Protocol: Synthesis of 6-chloro-8-methylquinoline (Illustrative Example)

This protocol describes a typical Skraup synthesis for a related analogue, which can be adapted for the target compound.

Materials:

-

4-chloro-2-methylaniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Sodium hydroxide solution (40%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.

-

Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed.

-

Maintain the temperature at 140°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mass to room temperature and quench with chilled water.

-

Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 6-chloro-8-methylquinoline.

Biological Activity of 8-Chloro-6-methylquinoline Analogues

While specific cytotoxic data for 8-chloro-6-methylquinoline derivatives are not widely available in the public domain, the anticancer potential of structurally related quinoline compounds is well-documented. The introduction of chloro and methyl groups can significantly influence the biological activity. For instance, chloro-substituted quinolines have demonstrated potent cytotoxicity against various cancer cell lines.[4]

Anticancer Activity

To illustrate the potential of this scaffold, the following tables summarize the cytotoxic activity of various substituted quinoline derivatives against a range of cancer cell lines. It is important to note that these are analogues and the activity of 8-chloro-6-methylquinoline derivatives may vary.

Table 1: Cytotoxicity of Substituted 2-Arylquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 11 | PC3 (Prostate) | 34.34 |

| 12 | PC3 (Prostate) | 31.37 |

| 13 | HeLa (Cervical) | 8.3 |

| 18 | HeLa (Cervical) | 13.15 |

Source: Adapted from studies on 2-arylquinoline derivatives. The numbering of compounds is as per the source publication.[1]

Table 2: Cytotoxicity of 7-Chloro-4-quinolinylhydrazone Derivatives

| Compound | Cancer Cell Line | IC50 (µg/cm³) |

| 36 (analogue 1) | SF-295 (CNS) | 0.314 |

| 36 (analogue 2) | HCT-8 (Colon) | 4.65 |

| 36 (analogue 3) | HL-60 (Leukemia) | < 0.25 |

Source: Adapted from studies on 7-chloro-4-quinolinylhydrazone derivatives. The numbering of compounds is as per the source publication.[2]

Table 3: Cytotoxicity of 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | MTS50 (µg/mL) |

| 3 | MDA231 (Breast) | 12.5-25 |

| 3 | T-47D (Breast) | 12.5-25 |

| 3 | Hep3B (Hepatocellular) | 6.25 ± 0.034 |

Source: Adapted from studies on 8-hydroxy-2-quinolinecarbaldehyde. The numbering of compounds is as per the source publication.[5]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

8-Chloro-6-methylquinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 8-chloro-6-methylquinoline derivatives are yet to be elucidated. However, studies on structurally related quinoline compounds suggest several potential mechanisms of action in cancer cells. Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation.

A study on a structurally related indoloquinoline, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its ability to modulate the PI3K/AKT/mTOR signaling pathway . This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis. The compound was found to downregulate the expression of PI3KCA and p-AKT, key components of this pathway, leading to cell cycle arrest and apoptosis in colorectal cancer cells.

Below is a diagram illustrating the potential inhibitory effect of an 8-chloro-6-methylquinoline analogue on the PI3K/Akt/mTOR pathway, based on the findings for the related indoloquinoline compound.

Experimental Workflow for Pathway Analysis

To investigate the effect of 8-chloro-6-methylquinoline derivatives on specific signaling pathways, a series of molecular biology experiments can be conducted.

Conclusion and Future Directions

The 8-chloro-6-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is currently limited, the extensive research on related quinoline derivatives strongly suggests their potential, particularly in the field of oncology. Future research should focus on the synthesis of a diverse library of 8-chloro-6-methylquinoline analogues and their systematic evaluation against a panel of cancer cell lines. Subsequent studies should aim to elucidate their specific molecular targets and mechanisms of action, including their effects on key signaling pathways. The methodologies and data presented in this guide provide a solid foundation for initiating and advancing such drug discovery programs.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 8-Chloro-6-methylquinoline: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of 8-Chloro-6-methylquinoline based on the known biological activities of structurally related quinoline derivatives. As of the date of this publication, there is a notable absence of direct experimental studies on the therapeutic properties of 8-Chloro-6-methylquinoline itself. The information presented herein is intended to serve as a guide for researchers and drug development professionals to explore the potential of this compound.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities. The 8-Chloro-6-methylquinoline scaffold, a substituted quinoline, represents a molecule of significant interest for potential drug development. While this specific compound is primarily recognized as a chemical intermediate in organic synthesis, its structural similarity to well-characterized bioactive molecules suggests a range of plausible therapeutic applications.[1] This guide will explore these potential applications by drawing parallels with related compounds, proposing hypothetical mechanisms of action, and outlining potential experimental workflows for future investigation.

Potential Therapeutic Areas

Based on the established activities of analogous quinoline-based compounds, 8-Chloro-6-methylquinoline could be investigated for the following therapeutic applications:

-

Antimicrobial Activity: Halogenated 8-hydroxyquinoline derivatives, such as cloxyquin (5-chloroquinolin-8-ol), have demonstrated potent in-vitro activity against Mycobacterium tuberculosis.[2] The presence of a chlorine atom in 8-Chloro-6-methylquinoline suggests that it may exhibit similar antibacterial or antifungal properties. The quinoline core is a key feature in drugs designed to interact with various biological targets.[1]

-

Anticancer Activity: The quinoline scaffold is a privileged structure in the design of anticancer agents. Derivatives of 8-hydroxyquinoline have been shown to possess anticancer effects, often linked to their ability to chelate metal ions like copper and zinc.[3] This chelation can disrupt cellular processes in cancer cells, leading to apoptosis.

-

Antineurodegenerative Activity: Metal ion dyshomeostasis is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3] 8-Hydroxyquinoline and its derivatives are known metal chelators that can potentially restore metal balance in the brain.[3] The lipophilic nature of the quinoline ring may facilitate crossing the blood-brain barrier.

Quantitative Data on Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on structurally related quinoline derivatives.

| Compound | Therapeutic Area | Target Organism/Cell Line | Measurement | Value |

| Cloxyquin (5-chloroquinolin-8-ol) | Antituberculosis | Mycobacterium tuberculosis (clinical isolates) | MIC₅₀ | 0.125 µg/mL |

| Cloxyquin (5-chloroquinolin-8-ol) | Antituberculosis | Mycobacterium tuberculosis (clinical isolates) | MIC₉₀ | 0.25 µg/mL |

Proposed Experimental Protocols

To investigate the potential therapeutic applications of 8-Chloro-6-methylquinoline, the following experimental protocols are proposed.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 8-Chloro-6-methylquinoline against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) will be grown to the mid-logarithmic phase.

-

Compound Preparation: A stock solution of 8-Chloro-6-methylquinoline will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of concentrations.

-

Microdilution Assay: The assay will be performed in 96-well microtiter plates. Each well will contain a standardized inoculum of the microorganism and a specific concentration of the test compound.

-

Incubation: Plates will be incubated under appropriate conditions (temperature, time, atmosphere) for each microorganism.

-

MIC Determination: The MIC will be determined as the lowest concentration of 8-Chloro-6-methylquinoline that visibly inhibits microbial growth.

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effects of 8-Chloro-6-methylquinoline on various cancer cell lines.

Methodology:

-

Cell Line Culture: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) will be cultured in appropriate media.

-

MTT Assay:

-

Cells will be seeded in 96-well plates and allowed to adhere overnight.

-

Cells will be treated with serial dilutions of 8-Chloro-6-methylquinoline for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals will be solubilized, and the absorbance will be measured to determine cell viability.

-

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) will be calculated from the dose-response curve.

Visualizations

Proposed Synthesis Workflow

The synthesis of 8-Chloro-6-methylquinoline can be conceptually approached through established methods for quinoline synthesis, such as the Skraup synthesis.

Caption: A conceptual workflow for the synthesis of 8-Chloro-6-methylquinoline.

Hypothetical Mechanism of Action: Metal Chelation

A plausible mechanism of action for the potential bioactivity of 8-Chloro-6-methylquinoline, extrapolated from related 8-hydroxyquinolines, involves metal ion chelation.

Caption: Hypothetical metal chelation mechanism of 8-Chloro-6-methylquinoline.

Experimental Workflow for Therapeutic Evaluation

The following diagram outlines a logical progression for evaluating the therapeutic potential of 8-Chloro-6-methylquinoline.

Caption: A workflow for the therapeutic evaluation of 8-Chloro-6-methylquinoline.

Conclusion

While direct evidence for the therapeutic applications of 8-Chloro-6-methylquinoline is currently unavailable, its structural features and the well-documented bioactivities of related quinoline derivatives provide a strong rationale for its investigation as a potential antimicrobial, anticancer, and antineurodegenerative agent. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of this promising compound. Further research is warranted to synthesize, characterize, and evaluate the pharmacological properties of 8-Chloro-6-methylquinoline.

References

- 1. 8-Chloro-6-methylquinolin-2(1H)-one [myskinrecipes.com]

- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Landscape of Chloro-Methylquinolines

Disclaimer: Specific experimental data for 8-Chloro-6-methylquinoline is limited in publicly available literature. This guide provides a comprehensive overview by leveraging data from closely related isomers, such as 6-Chloro-8-methylquinoline, and the broader class of substituted quinolines to illustrate the core chemical and biological properties relevant to researchers, scientists, and drug development professionals.

Introduction

Quinolines are a cornerstone class of nitrogen-containing heterocyclic aromatic compounds, renowned for their presence in natural alkaloids and their wide-ranging pharmacological applications. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]

The introduction of substituents, such as chloro and methyl groups, onto the quinoline ring system significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can profoundly influence receptor binding affinity and overall biological activity.[1] This guide focuses on the synthesis, properties, and potential therapeutic applications of chloro-methylquinolines, with a particular emphasis on derivatives investigated for their anticancer potential.

Synthesis and Physicochemical Properties

The construction of the chloro-methylquinoline scaffold is most commonly achieved through classic cyclization reactions, such as the Skraup synthesis. This method involves the reaction of a substituted aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to form the quinoline ring system.

General Synthesis Workflow

The Skraup synthesis provides a robust method for preparing substituted quinolines. The general workflow involves the reaction of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.

Caption: General workflow for the Skraup synthesis of a chloro-methylquinoline.

Physicochemical Data

Quantitative physicochemical data for specific chloro-methylquinoline isomers can be sparse. The following table compiles available data for representative derivatives to allow for comparison.[1][3][4][5]

| Property | 6-Chloro-8-methylquinoline[6] | 8-Chloroquinoline[3][7] | 8-Methylquinoline[5] | 2-Chloro-6-methylquinoline-3-carbaldehyde[4] |

| CAS Number | 19655-50-6 | 611-33-6 | 611-32-5 | 73568-27-1 |

| Molecular Formula | C₁₀H₈ClN | C₉H₆ClN | C₁₀H₉N | C₁₁H₈ClNO |

| Molecular Weight | 177.63 g/mol | 163.60 g/mol | 143.19 g/mol | 205.64 g/mol |

| Appearance | Solid | Clear yellow to brown liquid | Liquid | Solid |

| Melting Point | Not specified | -20 °C | -80 °C | Not specified |

| Boiling Point | Not specified | 288.5 °C | 143 °C / 34 mmHg | Not specified |

| Density | Not specified | 1.28 g/mL | 1.052 g/mL at 25 °C | Not specified |

| Solubility | Soluble in ethyl acetate/hexane | Soluble in water | Not specified | Not specified |

Biological Activity and Potential Applications

Quinoline derivatives are extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[8]

Anticancer Activity

| Compound Class | Cell Line | IC₅₀ Value (µM) | Reference |

| Ruthenium(II) Complex with 8-Hydroxyquinoline | T47D (Breast Cancer) | 48.3 | [9] |

| Ruthenium(II) Complex with 8-Hydroxyquinoline | MDA-MB-231 (Breast Cancer) | 45.5 | [9] |

| Quinoline-8-Sulfonamide Derivative (9a) | C32 (Amelanotic Melanoma) | 233.9 | [10] |

| Quinoline-8-Sulfonamide Derivative (9a) | COLO829 (Metastatic Melanoma) | 168.7 | [10] |

| Quinoline-8-Sulfonamide Derivative (9a) | A549 (Lung Carcinoma) | 223.1 | [10] |

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the inhibition of protein kinases.[11] Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are often overexpressed in cancer cells, leading to uncontrolled cell growth. Quinoline derivatives can act as ATP-competitive inhibitors, blocking the kinase active site and preventing downstream signaling.[8]

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chloro-methylquinolines, adapted from published procedures for analogous compounds.

Synthesis of 6-Chloro-8-methylquinoline (Skraup Reaction)[6]

This protocol describes a representative synthesis of a chloro-methylquinoline isomer.

Materials:

-

4-Chloro-2-methylaniline (100 g, 0.706 mol)

-

Glycerol (260 g, 2.82 mol)

-

Nitrobenzene (200 mL)

-

Concentrated Sulfuric Acid (200 mL)

-

40% Aqueous Sodium Hydroxide

-

Ethyl Acetate

-

Sodium Sulfate

-

Silica Gel for chromatography

Procedure:

-

To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.

-

Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed.

-

Maintain the reaction at 140 °C for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench into chilled water (5 L).

-

Adjust the pH to ~9 using 40% aqueous sodium hydroxide solution.

-

Add ethyl acetate (3 L) and stir for 30 minutes. Filter the solution through a celite bed.

-

Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to obtain the crude residue.

-

Purify the crude product by flash chromatography using an ethyl acetate/hexane (5:95) solvent system to afford the title compound.

Expected Results:

-

Yield: ~80%

-

¹H NMR (δ ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m)

-

Mass (m/z): 178.2 (M+H)⁺, 180.2 (M+H)⁺

Cytotoxicity Evaluation (MTT Assay)[12]

This protocol outlines a standard method for assessing the in vitro anticancer activity of a compound.

Materials:

-

Human cancer cell line (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]

- 4. 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1 [sigmaaldrich.com]

- 5. 8-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. 8-Chloroquinoline | 611-33-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 8-chloro-6-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a two-step process, commencing with the preparation of the key intermediate, 2-chloro-4-methylaniline, followed by the construction of the quinoline core via the Skraup reaction.

I. Synthetic Pathway Overview

The synthesis of 8-chloro-6-methylquinoline is accomplished through the following two-step reaction sequence:

-

Synthesis of 2-Chloro-4-methylaniline: The precursor, 2-chloro-4-methylaniline, is synthesized by the reduction of 2-chloro-4-nitrotoluene.

-

Skraup Synthesis of 8-Chloro-6-methylquinoline: The quinoline ring system is constructed by the reaction of 2-chloro-4-methylaniline with glycerol in the presence of a strong acid and an oxidizing agent.

II. Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylaniline

This protocol is based on the catalytic hydrogenation of 2-chloro-4-nitrotoluene.

Materials:

-

2-Chloro-4-nitrotoluene

-

Palladium-Iron/Carbon catalyst (Pd-Fe/C)

-

Ethanol or Ethanol-water mixture

-

Hydrogen gas

-

Reaction vessel suitable for catalytic hydrogenation

Procedure:

-

In a suitable hydrogenation reactor, a solution of 2-chloro-4-nitrotoluene in ethanol or an ethanol-water mixture is prepared. The concentration of 2-chloro-4-nitrotoluene should be between 1-45% of the total reaction mass.

-

The Pd-Fe/C catalyst is added to the solution. The catalyst loading should be between 0.05-0.4% of the mass of 2-chloro-4-nitrotoluene.

-

The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is stirred at a temperature between 25-100°C under a hydrogen pressure of 0.2-3.0 MPa.

-

The reaction is monitored for the complete conversion of the starting material.

-

Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate, containing the product 2-chloro-4-methylaniline, is concentrated under reduced pressure.

-

The crude product can be further purified by distillation or recrystallization.

Step 2: Skraup Synthesis of 8-Chloro-6-methylquinoline

This protocol is adapted from the synthesis of the isomeric 6-chloro-8-methylquinoline.[1]

Materials:

-

2-Chloro-4-methylaniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Sodium hydroxide solution (40% aqueous)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a stirred solution of 2-chloro-4-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene (2 volumes based on the aniline), add concentrated sulfuric acid (2 volumes based on the aniline) dropwise at room temperature.

-

Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed.

-

Maintain the reaction mixture at 140°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and stir overnight.

-

Carefully quench the reaction mixture by pouring it into chilled water (50 volumes based on the aniline).

-

Adjust the pH of the aqueous solution to approximately 9 using a 40% aqueous sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 volumes based on the aniline).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 5:95) as the eluent to afford the pure 8-chloro-6-methylquinoline.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of 8-chloro-6-methylquinoline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Starting Amount | Expected Product | Expected Yield (%) |

| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | 1.0 | 10.0 g | - | - |

| Glycerol | C₃H₈O₃ | 92.09 | 4.0 | 26.0 g | - | - |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Solvent | 20 mL | - | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 20 mL | - | - |

| 8-Chloro-6-methylquinoline | C₁₀H₈ClN | 177.63 | - | - | 10.0 g | ~80% |

Note: The expected yield is an estimate based on the reported yield for the synthesis of the isomeric 6-chloro-8-methylquinoline.[1]

IV. Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis of 8-chloro-6-methylquinoline.

Caption: Workflow for the synthesis of 8-chloro-6-methylquinoline.

References

Application Notes and Protocols for the Purification of Crude 8-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of crude 8-Chloro-6-methylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies described are based on established techniques for the purification of quinoline derivatives and are intended to guide researchers in obtaining a high-purity product suitable for further synthetic steps and biological screening.

Introduction

8-Chloro-6-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a valuable scaffold for the synthesis of compounds with potential therapeutic activities. Crude 8-Chloro-6-methylquinoline, obtained from synthesis, often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the integrity of subsequent reactions and the biological activity of the final products. The primary purification techniques for compounds of this class are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Potential Impurities

The nature of impurities in crude 8-Chloro-6-methylquinoline will depend on the synthetic route employed. Common impurities may include:

-

Unreacted starting materials.

-

Regioisomers formed during the synthesis.

-

Byproducts from side reactions.

-

Residual solvents and reagents.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify the major impurities and select the most appropriate purification strategy.[1][2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.[3] This method is particularly effective for removing small amounts of impurities from a relatively pure crude product.

Principle: The crude solid is dissolved in a hot solvent in which it has high solubility. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.[3]

Materials and Equipment:

-

Crude 8-Chloro-6-methylquinoline

-

Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture with water)[4]

-

Erlenmeyer flask

-

Heating source (hot plate or heating mantle)

-

Büchner funnel and filter flask

-

Filter paper

-

Glass rod

-

Ice bath

-

Vacuum source

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which 8-Chloro-6-methylquinoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, or an ethanol/water mixture, is often a good starting point for quinoline derivatives.[1]

-

Dissolution: Place the crude 8-Chloro-6-methylquinoline in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely with heating and stirring.[1][3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][3]

-

Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1][3]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[1]

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting:

-

Oiling out: If the compound separates as an oil instead of crystals, it may be due to the presence of significant impurities or too rapid cooling. Re-heat the solution and allow it to cool more slowly, or consider pre-purification by column chromatography.[1]

-

No crystal formation: If crystals do not form, the solution may not be saturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.[1][3]

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating complex mixtures and isolating pure compounds.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (eluent), leading to their separation.

Materials and Equipment:

-

Crude 8-Chloro-6-methylquinoline

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of ethyl acetate and hexane)[5]

-

Chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

TLC Analysis: Before running the column, determine the optimal eluent system using TLC. The ideal solvent system should provide good separation of the desired compound from its impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for quinoline derivatives is a mixture of ethyl acetate and hexane.[5]

-

Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude 8-Chloro-6-methylquinoline in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

-

Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC.

-

Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 8-Chloro-6-methylquinoline.

Data Presentation

The following table summarizes the expected outcomes for the purification of crude 8-Chloro-6-methylquinoline using the described techniques. The actual values may vary depending on the initial purity of the crude material.

| Purification Technique | Expected Purity | Expected Yield | Primary Application |

| Recrystallization | 95-98% | 60-80% | Removing minor impurities and obtaining crystalline material.[1] |

| Column Chromatography | >98% | 50-70% | Separating complex mixtures and achieving high purity. |

Visualizations

Workflow for Purification of Crude 8-Chloro-6-methylquinoline

Caption: Logical workflow for the purification of 8-Chloro-6-methylquinoline.

References

Step-by-Step Guide to the Synthesis of 8-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 8-chloro-6-methylquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The primary method described is the Skraup synthesis, a classic and effective reaction for the formation of quinoline ring systems.

Overview of the Synthetic Pathway

The synthesis of 8-chloro-6-methylquinoline is achieved through a one-pot Skraup reaction. This process involves the reaction of 2-chloro-4-methylaniline with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for the synthesis of 8-chloro-6-methylquinoline.

Reagents and Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Starting material |

| Glycerol | C₃H₈O₃ | 92.09 | |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Dehydrating agent and catalyst |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Oxidizing agent |

| Ferrous sulfate (optional) | FeSO₄ | 151.91 | To moderate the reaction |

| Sodium Hydroxide | NaOH | 40.00 | For neutralization |

| Diethyl ether or Dichloromethane | - | - | Extraction solvent |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying agent |

Step-by-Step Procedure:

A detailed experimental protocol for the synthesis of 8-chloro-6-methylquinoline is provided in the 1955 publication by Neely and Capps in the Journal of the American Chemical Society. While the full text of this article is not publicly available, the general procedure for a Skraup synthesis is well-established and can be adapted from similar syntheses. The following is a representative protocol based on the synthesis of isomeric quinolines.

-

Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel.

-

Charging the Flask: To the flask, add 2-chloro-4-methylaniline.

-

Addition of Reagents: Slowly and with caution, add concentrated sulfuric acid to the aniline. The mixture will become hot.

-

Addition of Glycerol and Oxidizing Agent: To the cooled mixture, add glycerol and nitrobenzene. If the reaction is known to be vigorous, a moderator like ferrous sulfate can be added at this stage.

-

Heating: Heat the reaction mixture gently at first. Once the reaction begins, it is often exothermic and may proceed without external heating for a period. After the initial exotherm subsides, continue to heat the mixture at a temperature of approximately 140-160 °C for several hours to ensure the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a large beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This step should be performed in an ice bath to control the exothermic neutralization.

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 8-chloro-6-methylquinoline. The exact yield and melting point would be reported in the primary literature.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 8-Chloro-6-methylquinoline | C₁₀H₈ClN | 177.63 | 70-85 (estimated) | Not available |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the Skraup synthesis for 8-chloro-6-methylquinoline.

Caption: Workflow for the Synthesis of 8-Chloro-6-methylquinoline.

Application Notes and Protocols for 8-Chloro-6-methylquinoline in Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-chloro-6-methylquinoline as a versatile intermediate for the synthesis of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for analogous quinoline derivatives and are intended to serve as a guide for the development of new therapeutic compounds.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. 8-Chloro-6-methylquinoline offers two key positions for chemical modification: the chloro group at position 8, which can be targeted for nucleophilic substitution or cross-coupling reactions, and the methyl group at position 6, which can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.

Key Synthetic Strategies

The chloro-substituent at the 8-position of the quinoline ring is amenable to a variety of chemical transformations, enabling the introduction of diverse pharmacophores. Two primary strategies for modifying this scaffold are Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution. These reactions allow for the creation of a diverse library of compounds for anticancer screening.[3][4]

Experimental Workflow: Synthesis of Anticancer Agents from 8-Chloro-6-methylquinoline

Caption: General experimental workflow for the synthesis and evaluation of anticancer agents from 8-chloro-6-methylquinoline.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl-6-methylquinoline Derivatives

This protocol outlines the synthesis of 8-aryl-6-methylquinoline derivatives. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5][6]

Materials:

-

8-Chloro-6-methylquinoline

-

Appropriate arylboronic acid or arylboronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

In a degassed reaction vessel, combine 8-chloro-6-methylquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-6-methylquinoline derivative.

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 8-Amino-6-methylquinoline Derivatives

This protocol describes the synthesis of 8-amino-6-methylquinoline derivatives. The reaction of chloroquinolines with various amines is a well-established method for generating libraries of aminoquinoline compounds with potential anticancer activity.[7][8]

Materials:

-

8-Chloro-6-methylquinoline

-

Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 8-chloro-6-methylquinoline (1 equivalent) in the chosen solvent.

-

Add the desired amine (1.1-2 equivalents).

-

If necessary, add a base (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 8-amino-6-methylquinoline derivative.

Biological Evaluation: Anticancer Activity Screening

The synthesized quinoline derivatives can be evaluated for their anticancer activity using various in vitro assays. The MTT assay is a widely used colorimetric assay to assess cell viability.[1][2][9][10]

Protocol 3: MTT Assay for Cell Viability

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized quinoline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Data

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, presented as IC₅₀ values. This data can serve as a benchmark for newly synthesized compounds derived from 8-chloro-6-methylquinoline.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.05 | [8] |

| Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [11] |

| 4-Aminoquinoline derivative | MDA-MB-468 (Breast) | 7.35 | [8] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | HuT78 (Lymphoma) | 0.4 | [12] |

| Cinnoline derivative (PI3K inhibitor) | A549 (Lung) | 1.14 | [13] |

Targeted Signaling Pathways

Quinoline-based anticancer agents have been shown to exert their effects through the inhibition of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[3] Derivatives synthesized from 8-chloro-6-methylquinoline could potentially target one or more of these pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression.

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, proliferation, and growth.[17][18][19] Its aberrant activation is common in many types of cancer, making it an attractive target for anticancer drug development.

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Conclusion

8-Chloro-6-methylquinoline represents a promising and versatile starting material for the synthesis of novel anticancer agents. The presence of a reactive chloro group at the 8-position allows for diverse functionalization, enabling the creation of a wide array of derivatives. By employing synthetic strategies such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, researchers can explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways. The established protocols for synthesis and biological evaluation provide a solid framework for researchers to explore new derivatives and elucidate their mechanisms of action, ultimately contributing to the discovery of more effective cancer treatments.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 8-Chloro-6-methylquinoline Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 8-chloro-6-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The chlorine atom at the 8-position and the methyl group at the 6-position significantly influence the electronic and steric properties of the molecule, providing a unique template for further functionalization.

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) principles governing the biological activity of 8-chloro-6-methylquinoline analogues. Detailed protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and development in this area.

Structure-Activity Relationship (SAR) Insights

While specific quantitative SAR data for a broad series of 8-chloro-6-methylquinoline analogues is not extensively available in the public domain, general principles derived from related quinoline scaffolds can guide the design of new, more potent compounds. The activity of these analogues is highly dependent on the nature and position of various substituents.

Key Positions for Modification:

-

Position 4: Substitution at the 4-position, often with anilino or related aromatic moieties, is a common strategy for targeting protein kinases. The nature of the substituent on the aniline ring can dramatically affect potency and selectivity.

-

Position 2: Modifications at the 2-position can influence the overall shape and electronic distribution of the molecule, potentially impacting its interaction with biological targets.

-

Other Positions: While less commonly explored for this specific scaffold, substitutions at other available positions on the quinoline ring could be investigated to fine-tune the physicochemical properties and biological activity.

Data Presentation: Hypothetical SAR Data for 8-Chloro-6-methylquinoline Analogues

The following table presents a hypothetical dataset to illustrate how quantitative data for a series of 8-chloro-6-methylquinoline analogues might be structured. This data is for illustrative purposes only and is not derived from actual experimental results.

| Compound ID | R-Group at Position 4 | Cancer Cell Line | IC₅₀ (µM) | Kinase Target | IC₅₀ (µM) |

| 1a | -NH-Ph | A549 (Lung) | 1.2 | EGFR | 0.5 |

| 1b | -NH-Ph-4-F | A549 (Lung) | 0.8 | EGFR | 0.3 |